Product packaging for Fmoc-D-cyclopropylglycine(Cat. No.:CAS No. 923012-40-2)

Fmoc-D-cyclopropylglycine

Cat. No.: B2703994
CAS No.: 923012-40-2
M. Wt: 337.375
InChI Key: YMLZBPTXRMNAFP-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Non-Canonical Amino Acids in Peptide Science

The building blocks of life are primarily constructed from a set of 20 canonical amino acids, which assemble into proteins and peptides that perform a vast array of cellular functions. nih.govacs.org However, scientists are not limited to this natural toolkit and have increasingly turned to non-canonical amino acids (ncAAs) to build "designer" peptides with improved drug-like qualities. nih.govacs.orgresearchgate.net The incorporation of ncAAs is a key strategy for overcoming the inherent limitations of natural peptides as drugs, such as poor stability and limited bioavailability. nih.gov

The unique side chains and stereochemistry of ncAAs can lead to several advantages:

Enhanced Stability: Introducing ncAAs can make peptides more resistant to degradation by enzymes in the body. nih.govrsc.org

Improved Potency: The modified structure can lead to a better fit with biological targets, enhancing the desired therapeutic effect. nih.gov

Increased Bioavailability: Changes in the peptide's structure can improve its ability to be absorbed and distributed throughout the body. chemimpex.comfrontiersin.org

Conformational Control: The rigid structures of some ncAAs can help to lock the peptide into a specific three-dimensional shape, which can be crucial for its biological activity. nih.gov

Historical Context of Cyclopropylamino Acid Incorporation in Biologically Active Molecules

The cyclopropane (B1198618) ring, due to its unique steric and electronic properties, has long been a focus in medicinal chemistry. mdpi.com Molecules containing cyclopropane rings are found in a wide variety of natural products and have been incorporated into numerous FDA-approved drugs. mdpi.comresearchgate.net The rigid and strained nature of the cyclopropane ring can significantly influence a molecule's conformation and its interaction with biological targets. researchgate.netorganic-chemistry.org

The incorporation of cyclopropyl (B3062369) groups into amino acids, creating cyclopropylamino acids, has proven to be a valuable strategy in drug discovery. These modified amino acids can be used to create peptides and other molecules with novel biological activities, including potential applications as anti-inflammatory, antimicrobial, and anticancer agents. organic-chemistry.orgontosight.ai The synthesis of these specialized amino acids has been an area of active research, with various methods developed to produce them efficiently. organic-chemistry.orgresearchgate.net

Overview of Fmoc-D-cyclopropylglycine as a Strategic Building Block in Current Research Paradigms

This compound stands out as a particularly useful building block in modern peptide research. nih.gov Its D-configuration (the opposite stereochemistry to the naturally occurring L-amino acids) and the presence of the cyclopropyl group contribute to the creation of peptides with unique structural and functional properties. rsc.org The Fmoc protecting group makes it highly compatible with standard solid-phase peptide synthesis (SPPS) techniques, the most common method for creating custom peptides in the lab. chemimpex.comsigmaaldrich.com

Researchers utilize this compound to:

Introduce conformational constraints: The rigid cyclopropyl group helps to control the peptide's shape, which is often critical for its biological function. nih.gov

Enhance metabolic stability: The unnatural D-amino acid and the cyclopropyl group make the resulting peptide less susceptible to enzymatic breakdown. nih.govrsc.org

Modulate biological activity: The unique structure can lead to altered and potentially improved interactions with biological targets. chemimpex.comnih.gov

The table below summarizes the key properties and applications of this compound:

PropertyDescriptionReference
Chemical Name (2R)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid cymitquimica.com
Molecular Formula C20H19NO4 lookchem.com
Molecular Weight 337.37 g/mol lookchem.com
Primary Application Building block in solid-phase peptide synthesis (SPPS) chemimpex.com
Key Structural Features Fmoc protecting group, D-amino acid configuration, Cyclopropyl side chain lookchem.comrsc.org
Benefits in Peptide Synthesis Enhances structural diversity, improves stability, allows for creation of complex peptides chemimpex.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO4 B2703994 Fmoc-D-cyclopropylglycine CAS No. 923012-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLZBPTXRMNAFP-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Approaches for Fmoc D Cyclopropylglycine and Its Peptide Derivatives

Stereoselective Synthesis of D-Cyclopropylglycine Precursors

The synthesis of enantiomerically pure D-cyclopropylglycine is a critical first step. Various asymmetric and biocatalytic methods have been developed to achieve high stereoselectivity.

Asymmetric Synthetic Routes and Enantiomeric Control

Asymmetric synthesis of D-cyclopropylglycine often relies on the diastereoselective or enantioselective construction of the cyclopropane (B1198618) ring or the stereoselective introduction of the amino group. One common strategy involves the cyclopropanation of chiral olefin precursors derived from readily available chiral pool materials, such as D-glyceraldehyde. peptide.comresearchgate.net The stereochemistry of the starting material directs the facial selectivity of the cyclopropanation reaction, thereby establishing the desired absolute configuration at the α-carbon.

Another approach involves the asymmetric Strecker synthesis, where a cyclopropyl (B3062369) aldehyde is reacted with a chiral amine auxiliary and a cyanide source. The chiral auxiliary guides the addition of the cyanide, leading to a diastereomeric mixture of α-aminonitriles that can be separated and hydrolyzed to the corresponding amino acid. Additionally, methods involving the diastereoselective alkylation of chiral glycine (B1666218) enolate equivalents with cyclopropylmethyl halides have been employed to control the stereochemistry.

More recent developments include the use of chiral N-sulfinyl imines. For instance, N-sulfinyl α-chloro ketimines can react with Grignard reagents to furnish chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good yields and diastereoselectivity. luxembourg-bio.com Subsequent deprotection provides access to the N-unprotected 1-substituted cyclopropylamines. luxembourg-bio.com

Enzymatic and Biocatalytic Strategies for D-Cyclopropylglycine Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of D-amino acids, including D-cyclopropylglycine. chempep.com Enzyme-catalyzed kinetic resolution is a widely used method. For example, the enzymatic hydrolysis of a racemic mixture of N-acyl-cyclopropylglycine can be performed using an aminoacylase (B1246476) that selectively hydrolyzes the L-enantiomer, leaving the desired D-enantiomer unreacted. chempep.com Papain, an inexpensive enzyme from Carica papaya, has been successfully used for the enzymatic hydrolysis of the N-Boc-protected methyl ester of cyclopropylglycine, affording both enantiomers with high enantiomeric excess. chempep.com

Reductive amination of α-keto acids catalyzed by amino acid dehydrogenases is another powerful biocatalytic approach. nih.gov This method offers excellent stereoselectivity and avoids the generation of by-products. nih.gov A recently developed NADH-driven biocatalytic system integrating a leucine (B10760876) dehydrogenase and a formate (B1220265) dehydrogenase has been shown to efficiently synthesize (S)-cyclopropylglycine (the enantiomer of D-cyclopropylglycine) from cyclopropylglyoxylic acid with high conversion and enantiomeric excess. nih.govnih.gov Such systems can be adapted for the production of the D-enantiomer by employing D-amino acid dehydrogenases. Multi-enzyme cascade reactions are also being explored to produce D-amino acids from inexpensive starting materials like L-amino acids. delivertherapeutics.com

MethodKey FeaturesTypical StereoselectivityReference(s)
Asymmetric Cyclopropanation Utilizes chiral auxiliaries or catalysts to control stereochemistry during ring formation.High diastereoselectivity peptide.comresearchgate.net
Asymmetric Strecker Synthesis Employs chiral amines to direct the addition of cyanide to a cyclopropyl aldehyde.Moderate to high diastereoselectivity chempep.com
Enzymatic Kinetic Resolution Selective enzymatic hydrolysis of one enantiomer from a racemic mixture.>99% ee chempep.com
Biocatalytic Reductive Amination Stereospecific conversion of an α-keto acid to an amino acid using dehydrogenases.>99.5% ee nih.govnih.gov

Advanced Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocols for Fmoc-D-cyclopropylglycine Integration

Fmoc-SPPS is the predominant method for the synthesis of peptides incorporating non-natural amino acids like D-cyclopropylglycine. The methodology involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.

Optimization of Coupling Efficiencies and Minimization of Side Reactions with this compound

The incorporation of this compound into a peptide sequence during SPPS requires careful optimization of coupling conditions to ensure high efficiency and minimize side reactions. The sterically demanding nature of the cyclopropyl group can hinder the coupling reaction.

Coupling Reagents and Conditions: To overcome steric hindrance, highly efficient coupling reagents are employed. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are commonly used. More potent uronium- or phosphonium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can further enhance coupling yields. The choice of solvent is also critical, with dimethylformamide (DMF) being the most common due to its excellent swelling properties for the polystyrene-based resins typically used.

Common Side Reactions: A significant side reaction during Fmoc-SPPS is aspartimide formation, particularly when an aspartic acid residue is present in the sequence. This base-catalyzed reaction can lead to epimerization and the formation of β-aspartyl peptides. While the presence of D-cyclopropylglycine does not directly influence this, the extended coupling times that may be required for its incorporation could potentially increase the risk of base-mediated side reactions. Diketopiperazine formation is another common side reaction at the dipeptide stage, which can lead to the cleavage of the peptide from the resin.

ParameterRecommendation for this compoundRationale
Coupling Reagent HATU, HCTU, or PyBOPHigh reactivity to overcome steric hindrance.
Solvent DMFGood resin swelling and reagent solubility.
Reaction Time Extended coupling times may be necessary.Ensure complete reaction for the sterically hindered amino acid.
Monitoring Kaiser test after coupling; UV monitoring of Fmoc deprotection.Confirm reaction completion and prevent deletion sequences.

Strategies for Orthogonal Protecting Group Chemistry in Multi-functional Peptide Synthesis

Orthogonal protecting groups are essential for the synthesis of complex peptides with multiple functionalities, allowing for the selective deprotection of specific groups without affecting others. In the context of Fmoc-SPPS, the α-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functionalities are protected by acid-labile groups such as tert-butyl (tBu), trityl (Trt), or benzyloxycarbonyl (Z).

This orthogonality allows for on-resin modifications, such as cyclization or the attachment of labels. For instance, a lysine (B10760008) side chain can be protected with a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group, which are labile to hydrazine (B178648) and orthogonal to both the Fmoc and tBu groups. This enables the selective deprotection of the lysine side chain for further functionalization while the peptide remains attached to the resin and fully protected otherwise.

A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported, which is valuable for the synthesis of complex peptides containing highly reactive electrophiles that are incompatible with traditional basic deprotection conditions. This method is also tolerant of N-Boc groups, expanding the versatility of orthogonal protection schemes.

Solution-Phase Peptide Synthesis Incorporating this compound

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains valuable, particularly for large-scale production and the synthesis of short peptides or peptide fragments. The incorporation of this compound in solution-phase synthesis follows the general principles of peptide coupling in solution.

The process involves the activation of the carboxylic acid of the N-terminally protected this compound and its subsequent reaction with the free amine of the C-terminally protected amino acid or peptide fragment. Common coupling reagents used in solution-phase synthesis include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt or HATU.

A key challenge in solution-phase synthesis is the purification of the product after each coupling step. Unlike SPPS where excess reagents and by-products are simply washed away, solution-phase synthesis requires purification techniques such as extraction, precipitation, or chromatography to isolate the desired peptide.

For the synthesis of DNA-encoded chemical libraries, substrate-tolerant amide coupling reaction conditions for Fmoc-amino acid monomers in buffered aqueous media have been developed. These conditions often utilize water-soluble coupling reagents like DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). Protecting group strategies are crucial in this context, as DNA is sensitive to the acidic conditions typically used for side-chain deprotection. For example, an Epe (1-ethoxy-1-oxo-pentan-2-yl) group has been used for the side-chain protection of aspartic acid, which can be removed under basic conditions. While not specific to this compound, these strategies highlight the adaptability of Fmoc chemistry in solution-phase for complex and sensitive molecules.

Novel Approaches for Fmoc-Protected Amino Acid Ester Hydrolysis in Complex Synthetic Sequences

The selective hydrolysis of C-terminal esters of Fmoc-protected amino acids is a critical step in the synthesis of complex peptides, particularly when solution-phase fragment condensation strategies are employed or when modifications of the C-terminus are required prior to incorporation into a growing peptide chain. The base-lability of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group presents a significant challenge, as standard saponification conditions using strong bases can lead to premature deprotection. This necessitates the development of mild and orthogonal hydrolysis methods that preserve the integrity of the Fmoc group and other sensitive functionalities within the peptide sequence.

Recent advancements have focused on greener and more efficient alternatives to traditional methods, such as the use of toxic and expensive organotin reagents like trimethyltin (B158744) hydroxide. nih.gov A particularly promising novel approach involves the use of calcium(II) iodide as a protective agent during the hydrolysis of Fmoc-protected amino acid esters. nih.govresearchgate.netmdpi.comnih.gov This method offers high yields, minimizes Fmoc cleavage, and is compatible with a range of other protecting groups commonly used in solid-phase peptide synthesis (SPPS), making it highly suitable for complex synthetic sequences. nih.govmdpi.com

The robustness of the calcium(II) iodide-mediated hydrolysis has been demonstrated across a variety of Fmoc-amino acid esters with different side-chain protecting groups. The reaction has been shown to be compatible with common protecting groups such as Pbf (pentamethyldihydrobenzofuran-5-sulfonyl), Boc (tert-butyloxycarbonyl), Trt (trityl), and tBu (tert-butyl). nih.gov This orthogonality is crucial for the synthesis of complex peptides bearing modified or unnatural amino acids like D-cyclopropylglycine.

The steric hindrance of the amino acid side chain can influence the rate of hydrolysis. While most standard Fmoc-amino acid esters undergo hydrolysis in high yields, more sterically hindered residues may exhibit slower reaction kinetics. For instance, the hydrolysis of Fmoc-Aib-OMe, which contains a quaternary carbon, is significantly slower compared to less hindered analogues. nih.gov Given that this compound possesses a bulky cyclopropyl moiety adjacent to the alpha-carbon, its hydrolysis rate might be similarly affected. Nevertheless, the calcium(II) iodide method is expected to be applicable, potentially requiring extended reaction times or minor optimization of conditions to achieve high conversion.

The table below summarizes the results of the calcium(II) iodide-mediated hydrolysis for a selection of Fmoc-amino acid methyl esters, demonstrating the broad scope of this methodology.

CompoundHydrolysis Yield (%)Fmoc Deprotection (%)
Fmoc-Gly-OMe98.71.3
Fmoc-Ala-OMe96.53.5
Fmoc-Val-OMe85.114.9
Fmoc-Phe-OMe90.29.8
Fmoc-Ser(tBu)-OMe92.37.7
Fmoc-Lys(Boc)-OMe75.424.6
Fmoc-Aib-OMe32.967.1

Data sourced from studies on calcium(II) iodide-mediated hydrolysis of Fmoc-amino acid esters. nih.gov

This novel hydrolysis method represents a significant step forward in the synthesis of complex peptides containing sensitive and sterically demanding residues like this compound. Its green credentials, high efficiency, and compatibility with standard peptide synthesis protecting group strategies make it a valuable tool for medicinal chemists and peptide scientists.

Chemoenzymatic approaches, while powerful for stereoselective peptide bond formation, are less commonly applied for the specific purpose of Fmoc-protected ester hydrolysis in the context of complex peptide synthesis. nih.gov While esterases like pig liver esterase are known to catalyze the asymmetric hydrolysis of esters, their application in this specific context is not as well-documented as the chemical methods described above. nih.gov The substrate specificity of enzymes can also be a limiting factor when dealing with unnatural amino acids such as D-cyclopropylglycine. nih.govru.nl Therefore, the calcium(II) iodide-mediated hydrolysis remains the more versatile and broadly applicable novel approach for this particular synthetic challenge.

Conformational Analysis and Structural Impact of D Cyclopropylglycine Residues Within Peptide Architectures

Influence of the Cyclopropyl (B3062369) Moiety on Peptide Backbone Conformation (φ, ψ Angles)

The rigid cyclopropyl ring at the α-carbon of D-cyclopropylglycine significantly restricts the permissible values of the backbone dihedral angles, phi (φ) and psi (ψ). libretexts.orgmdpi.com This steric hindrance limits the conformational space available to the residue, thereby influencing the local and global conformation of the peptide. In contrast to the flexible glycine (B1666218) residue, which can adopt a wide range of φ and ψ angles, D-cyclopropylglycine directs the peptide backbone towards specific regions of the Ramachandran plot. libretexts.org Generally, D-amino acids favor conformations in the right-handed helical (positive φ) and extended regions of the Ramachandran plot, which are less populated for L-amino acids. nih.govresearchgate.net

Computational modeling and molecular dynamics (MD) simulations are invaluable tools for elucidating the conformational landscape of peptides containing non-standard amino acids like D-cyclopropylglycine. nih.govresearchgate.netscispace.comnih.govmdpi.comatu.edunih.govspringernature.com These methods allow for the exploration of accessible φ and ψ angles and the prediction of low-energy conformations.

Table 1: Predicted Dihedral Angles for D-Amino Acids in Peptides from Computational Studies

D-Amino Acid Type Predicted Favored φ Angle Range Predicted Favored ψ Angle Range Reference
General D-Amino Acid Positive values Variable nih.gov
D-Alanine in Aib-D-Ala ~50° to 70° (for βI' turn) ~ -130° to -150° (for βI' turn) rsc.org
D-Proline in D-Pro-Gly ~50° to 70° (for βI' turn) ~ -120° to -140° (for βI' turn) rsc.org

Experimental techniques provide crucial validation for computational models and offer direct insight into the solution-state conformation of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. nih.gov By analyzing nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to derive constraints on the dihedral angles and inter-proton distances, thereby defining the peptide's conformation. For a D-cyclopropylglycine-containing peptide, specific NOE patterns would be expected to confirm the proximity of certain protons, consistent with a constrained backbone geometry. ias.ac.in

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. nih.govamericanpeptidesociety.orgresearchgate.netresearchgate.netnih.gov The distinct spectral signatures of α-helices, β-sheets, β-turns, and random coils allow for the qualitative and quantitative assessment of these structural elements. americanpeptidesociety.orgresearchgate.net The incorporation of D-cyclopropylglycine would be expected to induce characteristic changes in the CD spectrum, potentially indicating the formation of specific turn or helical structures. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy, particularly in the amide I region, provides information about the peptide backbone conformation and hydrogen bonding patterns. researchgate.netnih.govnih.govanu.edu.au The frequency of the amide I band is indicative of the type of secondary structure present. nih.govnih.gov For peptides with D-cyclopropylglycine, deconvolution of the amide I band could reveal the presence of β-turns or helical segments promoted by the constrained residue. researchgate.net

Stereochemical Preferences and Helical Propensities Induced by D-Cyclopropylglycine

The D-configuration of cyclopropylglycine inherently favors right-handed helical conformations when incorporated into a peptide chain composed of L-amino acids, or it can disrupt L-helical structures. More commonly, D-amino acids are known to promote the formation of specific turn structures. researchgate.netrsc.org The rigid cyclopropyl group is expected to amplify these stereochemical preferences.

Studies on peptides containing α,α-dialkylated glycines, which are structurally analogous to cyclopropylglycine, have demonstrated a strong propensity to adopt helical conformations. ias.ac.innih.gov This is attributed to the restriction of the φ and ψ angles to the helical region of the Ramachandran map. It is therefore plausible that D-cyclopropylglycine would also act as a helix-inducing residue, particularly in non-polar environments. ias.ac.in The presence of D-cyclopropylglycine could favor the formation of 310-helices, which are tighter than α-helices and are often initiated by turn-like structures. explorationpub.com

Role of Cyclopropyl Constraint in β-Turn and Helical Secondary Structure Formation

The conformational rigidity imposed by the cyclopropyl moiety makes D-cyclopropylglycine a potent inducer of secondary structures, particularly β-turns and helices. uwec.edu

β-Turn Formation: β-turns are crucial elements in globular proteins and bioactive peptides, enabling the peptide chain to reverse its direction. uwec.edunih.gov D-amino acids are frequently found in β-turns, especially in the i+1 position of type I' and type II' turns. rsc.org The constrained nature of D-cyclopropylglycine makes it an excellent candidate for promoting the formation of well-defined β-turns. Computational studies on D-Pro-Gly and Aib-D-Ala sequences have shown their high propensity to form stable β-turns, which in turn can nucleate the formation of β-hairpins. rsc.orgnih.gov It is highly probable that a D-cyclopropylglycine residue would exhibit similar behavior, acting as a strong turn-inducer.

Helical Secondary Structure Formation: As discussed, the restriction of backbone dihedral angles by the cyclopropyl group can favor helical conformations. nih.govnih.gov In sequences that are already predisposed to form helices, the incorporation of D-cyclopropylglycine could enhance helical stability. In peptides that are otherwise flexible, it could act as a nucleation site for helix formation. The specific type of helix (α-helix vs. 310-helix) would depend on the surrounding amino acid sequence and the solvent environment. explorationpub.com

Impact on Overall Peptide Stability and Resistance to Proteolytic Degradation

The introduction of D-cyclopropylglycine into a peptide can significantly enhance its stability and resistance to enzymatic breakdown.

Resistance to Proteolytic Degradation: Proteases, the enzymes responsible for peptide and protein degradation, exhibit high stereospecificity for L-amino acid substrates. The presence of a D-amino acid at or near the cleavage site can render the peptide resistant to proteolysis. nih.govfrontiersin.orgnih.govresearchgate.netmdpi.com This is a critical advantage for the development of peptide-based therapeutics, as it can significantly prolong their in vivo half-life. The unnatural structure of D-cyclopropylglycine makes it an effective tool for engineering proteolytically stable peptides. nih.govfrontiersin.orgnih.gov

Table 2: Summary of the Conformational Effects of D-Cyclopropylglycine

Structural Feature Impact of D-Cyclopropylglycine
Backbone Dihedral Angles (φ, ψ) Highly restricted, favoring positive φ values.
Secondary Structure Propensity Strong inducer of β-turns (especially type I' and II') and helical structures (e.g., 310-helix).
Peptide Stability Increases thermodynamic stability by reducing the entropic cost of folding.
Proteolytic Resistance Confers significant resistance to degradation by proteases.

Structure Activity Relationship Sar Studies and Rational Design of Peptidomimetics Incorporating D Cyclopropylglycine

Modulation of Receptor Binding Affinity and Selectivity through Cyclopropylglycine Substitution

The substitution of natural amino acids with D-cyclopropylglycine can profoundly influence a peptide's interaction with its biological target. The rigid cyclopropyl (B3062369) moiety restricts the conformational freedom of the peptide backbone and the amino acid side chain, which can pre-organize the ligand into a bioactive conformation that is favorable for receptor binding. This reduction in the entropic penalty upon binding can lead to a significant increase in binding affinity. mdpi.comcam.ac.uk

Furthermore, the specific stereochemistry and shape of the D-cyclopropylglycine residue can introduce new, favorable interactions with the receptor's binding pocket or, conversely, create steric hindrance that prevents binding to undesired off-targets. This modulation of the ligand's three-dimensional structure is a key strategy for enhancing receptor selectivity. For example, D-cyclopropylglycine itself is known to act as a selective antagonist for the NMDA receptor, highlighting the inherent specificity conferred by its structure. chemimpex.com

The introduction of D-amino acids in general has been shown to alter receptor selectivity. In studies of neuropeptide signaling, the isomerization of a single L-amino acid to a D-amino acid within a peptide ligand was found to modulate the selectivity between two distinct G protein-coupled receptors (GPCRs). nih.gov This principle is applied rationally in drug design; for instance, in a study on cyclic tetrapeptides, the sequential substitution of L-amino acids with their D-stereoisomers led to significant variations in biological activity. One analog, containing a single D-proline substitution, was identified as the most potent inhibitor of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production. nih.gov This demonstrates how subtle stereochemical changes, such as those introduced by incorporating a D-amino acid like D-cyclopropylglycine, can fine-tune the biological activity and selectivity of a peptide.

Table 1: Effect of D-Amino Acid Substitution on TNF-α Inhibition
PeptideKey SubstitutionInhibition of TNF-α Production
Parent Peptide (all L-amino acids)NoneBaseline
Analog P03L-Pro → D-ProMost Potent
Analog P04L-β³-HoPhe → D-β³-HoPhePotent
Analog P06 (all D-amino acids)All L → DInactive

Data adapted from a study on stereochemical variants of an immunosuppressive cyclotetrapeptide, illustrating the principle of D-amino acid substitution. nih.gov

Design and Synthesis of Conformationally Constrained Peptidomimetics

A primary challenge in peptide-based drug development is the inherent flexibility of linear peptides, which often leads to poor receptor affinity and susceptibility to enzymatic degradation. cam.ac.uk Incorporating residues like D-cyclopropylglycine is a key strategy to create conformationally constrained peptidomimetics, thereby overcoming these limitations. mdpi.com

The cyclopropyl group of D-cyclopropylglycine imposes significant topographical constraints on the peptide structure. This three-membered ring system severely restricts the rotation around the N-Cα and Cα-C bonds (phi, φ, and psi, ψ, torsion angles), effectively locking the local peptide backbone into a more defined conformation. This strategy is used to mimic the specific turns or folded structures that bioactive peptides adopt when they bind to their targets. researchgate.net By reducing the number of accessible conformations, the peptide is stabilized in a shape that is optimized for interacting with the target receptor, which can enhance binding affinity and biological activity. mdpi.comcam.ac.uk

The benefits of conformational constraint are amplified when residues like D-cyclopropylglycine are incorporated into cyclic peptides. Peptide macrocyclization, the formation of a ring structure by linking the N- and C-termini or through side-chain linkages, is a powerful technique for creating stable and potent therapeutic agents. mdpi.commdpi.com The inclusion of a D-amino acid within the cyclic structure can help to induce specific secondary structures, such as β-turns, which are often crucial for molecular recognition. nih.gov The geometric constraints imposed by cyclization, combined with the local rigidity provided by the cyclopropyl moiety, result in a highly structured and stable molecule. arxiv.orgopenreview.net This dual approach of macrocyclization and incorporation of sterically demanding, non-natural amino acids is a well-established method for developing peptidomimetics with superior pharmacological properties compared to their linear counterparts. mdpi.com

Investigation of the Cyclopropyl Moiety's Contribution to Pharmacological Profiles

One of the most significant advantages of incorporating D-cyclopropylglycine or its analogs is the enhancement of metabolic stability. Peptides containing natural L-amino acids are often rapidly degraded by proteases in the body. The cyclopropyl side chain provides steric shielding, protecting the adjacent peptide bonds from enzymatic cleavage. Furthermore, the D-configuration of the amino acid is not recognized by most endogenous proteases, further increasing the peptide's resistance to degradation. researchgate.net

A compelling example of this effect was demonstrated in a study aimed at improving the oral bioavailability of a cyclic peptide. The parent peptide, containing several leucine (B10760876) residues, suffered from a high first-pass effect in the liver due to metabolism. Researchers substituted the metabolically vulnerable leucine residues with cyclopropyl-alanine (Cpa), a close structural analog of cyclopropylglycine. This substitution effectively blocked the sites of hydroxylation by cytochrome P450 enzymes. The resulting peptide, which also included other modifications, exhibited dramatically improved metabolic stability and achieved an exceptional oral bioavailability of over 90% in rat studies. novartis.com This highlights the profound impact that the cyclopropyl moiety can have on transforming a metabolically labile peptide into a viable oral drug candidate.

Table 2: Impact of Cyclopropyl-Ala Substitution on Peptide Pharmacokinetics
Peptide AnalogKey ResiduesMetabolic StabilityOral Bioavailability (Rat)
Parent PeptideLeucineLow (High first-pass metabolism)Not Reported (implied low)
Modified PeptideCyclopropyl-Alanine (Cpa)High (Resistant to hydroxylation)> 90%

Data derived from a study on improving oral exposure of cyclic peptides. novartis.com

The conformational rigidity imparted by the D-cyclopropylglycine residue can significantly enhance receptor specificity and reduce off-target effects. By locking the peptide into a precise conformation that fits the intended target's binding site, the probability of it binding to other, structurally different receptors is minimized. cam.ac.uk This increased specificity is crucial for developing safer drugs with fewer side effects. The development of bitopic ligands, which bind to both a primary (orthosteric) and a secondary (allosteric) site on a receptor, exemplifies how exploiting specific structural features can achieve high receptor subtype selectivity, a principle that applies to the use of unique residues like D-cyclopropylglycine. nih.gov The inherent selectivity of D-cyclopropylglycine for the NMDA receptor is a direct testament to how the moiety's structure contributes to specific molecular recognition. chemimpex.com

Case Studies of D-Cyclopropylglycine in Bioactive Peptide Design (e.g., Enzyme Inhibitors, Receptor Ligands)

The incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic design, aimed at enhancing potency, selectivity, and metabolic stability. D-cyclopropylglycine, a conformationally constrained amino acid, is of particular interest in structure-activity relationship (SAR) studies. Its rigid cyclopropyl moiety can lock the peptide backbone into a specific conformation, potentially leading to higher binding affinity and increased resistance to proteolytic degradation. Below are case studies illustrating the application of D-cyclopropylglycine and structurally related cyclopropyl amino acids in the design of enzyme inhibitors and receptor ligands.

Enzyme Inhibitors: Hepatitis C Virus (HCV) NS3 Protease

The Hepatitis C Virus (HCV) NS3/4A serine protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. The design of potent and selective inhibitors often involves modifying the peptide sequence that the enzyme naturally cleaves. Structure-activity relationship (SAR) studies have shown that introducing constrained amino acids at key positions (P1 and P2) of peptide-based inhibitors can significantly improve their efficacy.

In one such study, researchers explored the impact of incorporating cyclopropyl-containing amino acids into the P1 and P2 positions of α-ketoamide inhibitors of the HCV NS3 protease. The rationale was that the cyclopropyl group would provide conformational rigidity, leading to a more favorable interaction with the enzyme's active site.

Research Findings:

A series of inhibitors were synthesized to explore the structure-activity relationships at the P1 and P2 positions. The parent compound, an α-ketoamide inhibitor, was systematically modified. The introduction of a cyclopropyl group at these positions was a key strategy. While the specific use of D-cyclopropylglycine was part of a broader exploration of constrained residues, the data for a closely related analog, cyclopropyl alanine (B10760859), provides significant insight into the utility of the cyclopropyl moiety.

Modification of a lead α-ketoamide inhibitor by incorporating a cyclopropylalanine combination at the P2 and P1 positions led to the discovery of a compound with a nearly 10-fold improvement in potency. nih.gov This enhancement is attributed to the favorable conformational constraints imposed by the cyclopropyl groups, which orient the inhibitor for optimal binding within the active site of the NS3 protease.

Compound/ModificationTarget EnzymeKey Structural FeatureObserved Potency ImprovementReference
α-ketoamide inhibitor derivativeHCV NS3 Serine ProteaseP2-P1 cyclopropyl alanine combination~10-fold nih.gov

This case study underscores the value of incorporating conformationally restricted amino acids like those containing a cyclopropyl group in the rational design of enzyme inhibitors. The rigidity of the cyclopropyl ring helps to pre-organize the ligand into a bioactive conformation, reducing the entropic penalty upon binding and thereby increasing affinity.

Receptor Ligands: General Principles in Peptidomimetic Design

Integrin Antagonists:

Integrins are cell adhesion receptors that play a crucial role in various physiological and pathological processes, including tumor growth and angiogenesis. nih.gov Antagonists of integrins, such as αvβ3, are sought after as potential therapeutics. nih.gov Many of these antagonists are based on the Arg-Gly-Asp (RGD) peptide sequence. To improve their potency, selectivity, and bioavailability, researchers often incorporate non-natural amino acids. The introduction of a D-amino acid, such as D-cyclopropylglycine, can confer resistance to proteolysis and induce specific backbone turns that mimic the bioactive conformation of the native ligand. The constrained nature of D-cyclopropylglycine can help to lock the peptide into a conformation that fits precisely into the receptor's binding pocket.

Thrombin Inhibitors:

Similar strategies are employed in the design of direct thrombin inhibitors, which are important antithrombotic agents. plos.orgnih.gov Peptide-based thrombin inhibitors often suffer from poor stability and bioavailability. SAR studies have demonstrated that replacing natural L-amino acids with D-isomers or other non-natural amino acids at specific positions can lead to compounds with significantly improved pharmacological profiles. plos.orgresearchgate.net The incorporation of D-cyclopropylglycine would be a rational design choice to introduce conformational constraint and enhance stability against enzymatic degradation.

Bioconjugation Strategies and Functionalization of D Cyclopropylglycine Containing Peptides

Methods for Site-Specific Conjugation

Site-specific conjugation is crucial for producing homogeneous and well-defined peptide conjugates, ensuring consistent biological activity and minimizing off-target effects. researchgate.netnih.gov Several chemical and enzymatic methods can be employed for the functionalization of peptides containing D-cyclopropylglycine. The choice of conjugation strategy often depends on the desired application and the specific functional groups available on the peptide and the molecule to be conjugated.

Chemical Ligation Strategies:

Click Chemistry: This suite of reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is widely used for its high efficiency, specificity, and biocompatibility. nih.gov Peptides containing D-cyclopropylglycine can be synthesized with an azide (B81097) or alkyne functionality, allowing for straightforward conjugation with molecules bearing the complementary group. This method is highly versatile for attaching a wide range of moieties, including imaging agents and drug molecules. nih.gov

Native Chemical Ligation (NCL): NCL is a powerful technique for the chemoselective ligation of unprotected peptide fragments. While traditionally requiring an N-terminal cysteine, variations of this method can be adapted for peptides containing other amino acids, enabling the synthesis of larger, more complex functionalized peptides.

Thiol-Maleimide Chemistry: If a cysteine residue is incorporated into the D-cyclopropylglycine-containing peptide sequence, its thiol group can be selectively targeted by maleimide-functionalized molecules. This is a common and robust method for attaching payloads, although the stability of the resulting thioether bond should be considered for in vivo applications.

Enzymatic Ligation:

Transglutaminase-Mediated Ligation: Microbial transglutaminase (mTG) can catalyze the formation of an isopeptide bond between a glutamine residue within the peptide and a primary amine on the molecule to be conjugated. nih.gov This enzymatic approach offers high site-specificity and is performed under mild conditions. nih.gov

Sortase-Mediated Ligation: Sortases are bacterial enzymes that can recognize a specific peptide motif (e.g., LPXTG) and catalyze its ligation to another molecule containing an N-terminal glycine (B1666218). This method allows for precise, site-specific modification of the peptide's C-terminus.

The following table summarizes key features of these site-specific conjugation methods applicable to D-cyclopropylglycine-containing peptides.

Conjugation MethodReactive Groups InvolvedKey AdvantagesRepresentative Application
Click Chemistry (CuAAC) Azide and AlkyneHigh efficiency, specificity, biocompatibilityConjugation of fluorescent dyes for imaging
Native Chemical Ligation N-terminal Cysteine and C-terminal ThioesterForms a native peptide bondSynthesis of large, modified proteins
Thiol-Maleimide Chemistry Thiol (from Cysteine) and MaleimideHigh reactivity and specificity for thiolsAttachment of cytotoxic drugs for targeted therapy
Transglutaminase Ligation Glutamine and Primary AmineHigh site-specificity, mild reaction conditionsAntibody-peptide conjugation
Sortase-Mediated Ligation C-terminal LPXTG motif and N-terminal GlycinePrecise C-terminal modificationLabeling of cell surface proteins

Applications in Targeted Delivery and Diagnostic Imaging

The enhanced stability of peptides containing D-amino acids makes them excellent candidates for in vivo applications, where resistance to proteolysis is critical for reaching the target site at a sufficient concentration. creative-peptides.comnih.gov Functionalization of D-cyclopropylglycine-containing peptides with targeting ligands, therapeutic agents, or imaging probes can lead to potent and selective diagnostic and therapeutic agents.

Targeted Drug Delivery:

Peptides containing D-cyclopropylglycine can be conjugated to cytotoxic drugs to create peptide-drug conjugates (PDCs). mdpi.com These PDCs can be designed to target specific receptors that are overexpressed on cancer cells, thereby delivering the cytotoxic payload directly to the tumor site while minimizing systemic toxicity. nih.gov The incorporation of D-cyclopropylglycine can prolong the circulation half-life of the PDC, allowing for greater accumulation at the tumor. creative-peptides.comnih.gov

Diagnostic Imaging:

For diagnostic imaging, D-cyclopropylglycine-containing peptides can be labeled with various imaging agents, such as radioisotopes for positron emission tomography (PET) or single-photon emission computed tomography (SPECT), or with fluorescent dyes for optical imaging. nih.govescholarship.org The resulting imaging probes can provide real-time, non-invasive visualization of biological processes and disease states. The enhanced stability of these probes due to the D-amino acid content can lead to improved imaging contrast and signal-to-noise ratios. nih.govresearchgate.net

The table below provides examples of how functionalized peptides are used in targeted delivery and diagnostic imaging, which could be extrapolated to peptides containing D-cyclopropylglycine.

Application AreaConjugated MoietyTargeting StrategyPotential Advantage of D-Cyclopropylglycine
Targeted Cancer Therapy Cytotoxic Drug (e.g., Doxorubicin)Receptor-mediated endocytosis via targeting peptides (e.g., RGD)Increased in vivo stability, leading to higher tumor accumulation
PET Imaging of Tumors PET Radioisotope (e.g., 68Ga)Binding to overexpressed receptors on cancer cellsImproved metabolic stability, resulting in clearer images
SPECT Imaging of Inflammation SPECT Radioisotope (e.g., 99mTc)Targeting inflammatory markersLonger residence time at the site of inflammation
Optical Imaging in Surgery Near-Infrared (NIR) Fluorescent DyeEnzyme-activated probes in the tumor microenvironmentEnhanced probe stability for prolonged surgical guidance

Biosynthetic Pathways and Enzymatic Formation of Cyclopropylglycine Containing Natural Products

Radical S-Adenosyl-L-Methionine (rSAM) Enzymes in Cyclopropylglycine Biosynthesis

Radical S-Adenosyl-L-Methionine (rSAM) enzymes are a superfamily of proteins known for catalyzing a wide array of chemically challenging reactions. researchgate.netfrontiersin.org These enzymes utilize one or more iron-sulfur clusters to reductively cleave S-adenosyl-L-methionine (SAM), generating a highly reactive 5′-deoxyadenosyl radical. researchgate.netnih.gov This radical is a powerful oxidant capable of abstracting a hydrogen atom from an unactivated carbon center on a substrate, initiating a cascade of reactions that can lead to the formation of new carbon-carbon, carbon-sulfur, or carbon-oxygen bonds. nih.govnih.gov In the context of RiPPs, rSAM enzymes have emerged as key players in installing the complex chemical architectures that define the structure and function of the mature natural product. nih.govnih.gov The discovery that rSAM enzymes are responsible for installing cyclopropylglycine residues represents a significant expansion of their known catalytic capabilities. nih.govnih.gov

Recent research has led to the identification and characterization of specific rSAM enzymes that function as cyclopropyl (B3062369) synthases in RiPP biosynthetic pathways. nih.gov Two prominent examples are TvgB and TigE, which, despite being homologous, exhibit distinct substrate specificities. nih.gov

TvgB , identified from a biosynthetic gene cluster in Halomonas anticariensis, is the first rSAM enzyme shown to catalyze the formation of cyclopropylglycine (CPG) from a valine residue within a precursor peptide, TvgA. nih.govnih.gov The precursor peptide features a repeating "TVGG" motif, and TvgB acts upon the valine residues to form a new carbon-carbon bond between the two γ-carbon atoms (the geminal methyl groups). nih.gov This reaction is notable as it creates the cyclopropane (B1198618) ring without a coupled methyl addition, a previously unobserved activity for this class of enzymes in RiPP maturation. nih.govnih.gov

TigE was discovered in the bacterium Paramaledivibacter caminithermalis as part of the "TIG" biosynthetic gene cluster. du.edu This enzyme catalyzes the formation of a methyl-cyclopropylglycine (mCPG) from an isoleucine residue. nih.govdu.edu The corresponding precursor peptide, TigB, contains a repeating "TIGSVS" motif upon which TigE acts. nih.govdu.edu Structural and biochemical analyses of TigE have provided significant insights into the function of this enzyme family. nih.gov A crystal structure of TigE revealed the presence of a unique glycine-tyrosine-tryptophan (GYW) motif. nih.govnih.gov The tyrosine residue within this motif (Tyr339) provides an unusual ligation to an auxiliary iron-sulfur cluster and is absolutely essential for the enzyme's catalytic activity. nih.govdu.edu Mutagenesis studies confirmed that this tyrosine plays a role beyond simple coordination, possibly in tuning the redox properties of the cluster. nih.gov

EnzymeSource OrganismPrecursor PeptideRepeating MotifSubstrate ResidueProductKey Features
TvgBHalomonas anticariensisTvgATVGGValineCyclopropylglycine (CPG)First rSAM enzyme to form CPG from Valine in a RiPP. nih.govnih.gov
TigEParamaledivibacter caminithermalisTigBTIGSVSIsoleucineMethyl-cyclopropylglycine (mCPG)Contains a critical GYW motif for activity; structure solved. nih.govdu.edunih.gov

The formation of the cyclopropyl ring by enzymes like TigE and TvgB is a complex process initiated by radical chemistry. nih.gov Based on biochemical evidence, a mechanistic pathway has been proposed. The reaction cycle begins when the rSAM enzyme's [4Fe-4S] cluster reductively cleaves a molecule of SAM to produce a 5′-deoxyadenosyl radical (5′-dA•). nih.gov

This highly reactive radical then abstracts a hydrogen atom from the side chain of the target amino acid residue (valine for TvgB, isoleucine for TigE) on the precursor peptide. nih.govnih.gov This generates a carbon-centered radical on the substrate. frontiersin.org For TigE, it is proposed that the 5′-dA• radical abstracts a hydrogen atom from the Cγ of the isoleucine side chain. nih.gov Subsequently, a sulfur-carbon bond is transiently formed between an auxiliary [4Fe-4S] cluster and the substrate radical. Following the release of 5'-deoxyadenosine (B1664650) and methionine, a second round of SAM cleavage generates another 5'-dA• radical, which abstracts a hydrogen from the other methyl group, leading to the final cyclization and formation of the methyl-cyclopropylglycine product. nih.gov This proposed mechanism highlights the remarkable ability of rSAM enzymes to control radical intermediates to forge stable carbon-carbon bonds, creating the strained cyclopropane structure. nih.gov

Bioinformatic Approaches for Discovery of Novel Cyclopropylglycine Peptides

The discovery of cyclopropylglycine-containing RiPPs and their associated biosynthetic enzymes has been greatly accelerated by bioinformatic strategies. nih.gov Given the vast amount of genomic data available, computational tools can be used to mine bacterial genomes for novel biosynthetic gene clusters (BGCs). wikipedia.org This approach is particularly effective for RiPPs because their peptide products are directly encoded in the genome as precursor peptides, making their structures more predictable from DNA sequence than other classes of natural products. wikipedia.orgmdpi.com

The identification of the tvg gene cluster, which produces a poly-cyclopropylglycine peptide, was the direct result of a targeted bioinformatic search. nih.govnih.gov Researchers employed a sequence similarity network (SSN) to organize and partition a large family of peptide-modifying rSAM enzymes into related clusters. nih.gov By generating genome neighborhood diagrams for representative sequences, they could manually inspect the genomic context for features indicative of a RiPP pathway, such as the presence of a small open reading frame encoding a precursor peptide. nih.govnih.gov This methodology led directly to the discovery of TvgB and its associated precursor, TvgA. nih.gov Similarly, the family of cyclopropyl synthases was expanded bioinformatically using the RadicalSAM.org database, which facilitated the identification of TigE. nih.gov These successes validate bioinformatics as a powerful engine for discovering novel RiPPs and enzymatic functions that would be challenging to find through traditional screening methods. nih.gov

Bioinformatic Tool/ApproachApplication in Cyclopropylglycine Peptide DiscoveryReference
Sequence Similarity Network (SSN)Used to partition and cluster families of rSAM enzymes, enabling targeted analysis. nih.govnih.gov
Genome Neighborhood ToolGenerated diagrams of gene clusters to identify putative RiPP pathways associated with rSAM enzymes. nih.govnih.gov
RadicalSAM.orgA specialized database used to bioinformatically expand the family of cyclopropyl synthases, leading to the identification of TigE. nih.gov

Significance in Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)

The discovery of enzymatic pathways for producing cyclopropylglycine residues holds significant implications for the field of natural products and RiPPs. RiPPs are a fertile source of biologically active molecules, with many exhibiting antibiotic or anticancer properties. nih.govmdpi.com The post-translational modifications are critical for this bioactivity, transforming a simple peptide into a structurally complex and conformationally constrained molecule. mdpi.comnih.gov

The incorporation of a cyclopropyl group, a modification that is chemically challenging to synthesize, introduces significant structural constraints and alters the chemical properties of the peptide. nih.gov This novel modification expands the known structural diversity of RiPPs and the catalytic repertoire of tailoring enzymes. nih.gov Understanding the biosynthesis of cyclopropylglycine opens the door to future bioengineering efforts. By harnessing enzymes like TigE and TvgB, it may be possible to produce novel RiPP analogs with improved stability or entirely new biological functions. mdpi.com Furthermore, the characterization of these cyclopropyl synthases provides new biomarkers, such as the GYW motif in TigE, that can be used to refine bioinformatic searches and accelerate the discovery of more natural products containing this rare and valuable functional group. nih.govdu.edu

Advanced Characterization Techniques for Fmoc D Cyclopropylglycine and Its Peptide Conjugates

High-Resolution Mass Spectrometry for Peptide Identification and Modification Analysis

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the primary structure verification of peptides containing Fmoc-D-cyclopropylglycine. nih.gov Its high mass accuracy allows for the unambiguous determination of a peptide's molecular weight, which serves as the first confirmation of a successful synthesis. youtube.com In a typical workflow, the peptide is ionized, and its mass-to-charge ratio (m/z) is measured with high precision, often with an accuracy of less than 5 parts per million (ppm). nih.gov This level of accuracy is critical for differentiating the target peptide from closely related impurities or synthesis failures, such as deletion sequences (missed amino acid insertions). nih.gov

Beyond simple mass confirmation, tandem mass spectrometry (MS/MS) techniques are employed to sequence the peptide. nih.govyoutube.com In an MS/MS experiment, the target peptide ion is isolated, fragmented through collision-induced dissociation (CID) or other methods, and the masses of the resulting fragments are measured. nih.govyoutube.com This fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions that allow for the deduction of the amino acid sequence. youtube.com The presence of D-cyclopropylglycine can be confirmed by observing the characteristic mass difference in the fragment ion series.

Furthermore, HR-MS is exceptionally powerful for identifying and localizing post-translational modifications (PTMs) or unintended chemical modifications that may occur during synthesis or handling. nih.govyoutube.com The high resolving power can distinguish between isobars (molecules with the same nominal mass but different elemental compositions). For instance, it can differentiate an intended residue from an accidental modification that results in a similar mass. nih.gov

Parameter Application in this compound Peptide Analysis Significance
Mass Accuracy (<5 ppm) Confirms the elemental composition of the synthesized peptide.Differentiates the target peptide from impurities with very similar masses. nih.gov
MS/MS Fragmentation (CID/HCD) Generates fragment ions (b- and y-ions) to verify the amino acid sequence.Confirms the correct incorporation and position of D-cyclopropylglycine within the peptide chain. nih.govyoutube.com
Modification Analysis Detects unexpected mass shifts (e.g., oxidation, deamidation).Identifies and localizes any chemical modifications to the peptide, ensuring product integrity. nih.govyoutube.com

This table summarizes the key applications of High-Resolution Mass Spectrometry in the analysis of peptides containing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the detailed three-dimensional structural and conformational analysis of this compound-containing peptides in solution. core.ac.ukresearchgate.net While mass spectrometry confirms the primary structure (sequence), NMR provides insights into the peptide's secondary and tertiary structure, as well as the local environment of the D-cyclopropylglycine residue. core.ac.uk

COSY (Correlation Spectroscopy) is used to identify protons that are coupled through a few chemical bonds, helping to assign spin systems for individual amino acid residues. core.ac.uk

TOCSY (Total Correlation Spectroscopy) extends these correlations to an entire spin system, allowing for the complete assignment of all protons within a single amino acid residue. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining the three-dimensional structure. It identifies protons that are close in space (typically <5 Å), regardless of whether they are close in the primary sequence. These through-space correlations provide the distance restraints needed to calculate the peptide's 3D conformation.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C (or ¹⁵N) nuclei, aiding in the assignment of carbon and nitrogen resonances. encyclopedia.pub

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is vital for connecting different amino acid residues and confirming the peptide backbone sequence.

The unique chemical shifts and coupling constants of the cyclopropyl (B3062369) group's protons and carbons can be definitively assigned using these methods, confirming its incorporation and providing information about its orientation relative to the peptide backbone. core.ac.uk

2D NMR Experiment Information Provided for Peptide Conjugates
COSY / TOCSY Identifies and assigns proton spin systems for each amino acid, including D-cyclopropylglycine. core.ac.uk
NOESY Provides through-space correlations between protons, yielding distance restraints for 3D structure calculation.
HSQC Correlates directly bonded protons and heteronuclei (¹³C, ¹⁵N) for backbone and side-chain assignments. encyclopedia.pub
HMBC Shows long-range (2-3 bond) correlations between protons and carbons, confirming amino acid connectivity.

This interactive table outlines common 2D NMR experiments and the structural information they provide for peptides containing this compound.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

The incorporation of a D-amino acid, such as D-cyclopropylglycine, can have a significant impact on the secondary structure of a peptide. It can act as a turn-inducer or disrupt canonical structures like α-helices. CD spectroscopy is an ideal tool to monitor these conformational changes. americanpeptidesociety.org

The characteristic CD signals for common secondary structures are well-established:

α-Helix: Shows strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm. americanpeptidesociety.org

β-Sheet: Displays a negative band around 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random Coil: Characterized by a strong negative band near 198 nm. researchgate.net

By comparing the CD spectrum of a peptide containing this compound to that of its all-L-amino acid counterpart, researchers can quantify the changes in secondary structure induced by the incorporation of the non-proteinogenic residue. This technique is also valuable for studying the stability of the peptide's conformation under different environmental conditions, such as changes in temperature or solvent. americanpeptidesociety.orgnih.gov

Secondary Structure Characteristic CD Wavelengths (nm)
α-Helix Negative peaks at ~222 and ~208; Positive peak at ~192 americanpeptidesociety.org
β-Sheet Negative peak at ~217; Positive peak at ~195 americanpeptidesociety.org
Random Coil Strong negative peak near 198 researchgate.net

This table presents the characteristic Circular Dichroism signals for common peptide secondary structures.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the chemical purity and enantiomeric integrity of both the this compound building block and the final peptide conjugate. sigmaaldrich.com The quality of the starting materials is paramount, as even small impurities can lead to significant side products and lower yields in solid-phase peptide synthesis. sigmaaldrich.com

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of this compound and its peptide conjugates. The sample is passed through a column (commonly C18) and separated based on hydrophobicity. A UV detector is used to quantify the main product relative to any impurities, with purity levels for Fmoc-amino acids typically expected to be ≥99%. sigmaaldrich.comjk-sci.com

Enantiomeric Excess Determination: Ensuring the enantiomeric purity of the starting amino acid is critical, as the presence of the L-enantiomer can lead to the synthesis of diastereomeric peptide impurities that are often difficult to separate from the target peptide. sigmaaldrich.com Chiral HPLC is the technique of choice for determining the enantiomeric excess (ee). phenomenex.com This method uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, allowing for their separation and quantification. phenomenex.com For peptide synthesis, the enantiomeric purity of the Fmoc-amino acid building blocks is often required to be ≥99.8% ee. sigmaaldrich.com

Analysis Type Technique Stationary Phase Typical Specification
Chemical Purity Reversed-Phase HPLC (RP-HPLC)C8 or C18≥ 99% sigmaaldrich.comcenmed.com
Enantiomeric Excess (ee) Chiral HPLCChiral Stationary Phase (CSP)≥ 99.8% ee sigmaaldrich.com

This table summarizes the chromatographic methods used for purity and enantiomeric excess determination of this compound.

Emerging Research Frontiers and Future Perspectives

The non-proteinogenic amino acid Fmoc-D-cyclopropylglycine is increasingly recognized for its potential to introduce unique structural and functional properties into peptides and other molecular frameworks. The defining feature of this compound is the cyclopropyl (B3062369) ring, a small, strained carbocycle that imparts significant conformational rigidity. This inherent structural constraint is the cornerstone of its burgeoning applications in diverse scientific fields, from the creation of novel materials to the modulation of complex neurological systems. The following sections explore the emerging research frontiers and future outlook for this intriguing molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.